(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
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Overview
Description
The compound (5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes fluorophenoxy and hydroxy-dimethoxyphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one involves multiple steps, typically starting with the preparation of the core benzofurobenzodioxole structure. This is followed by the introduction of the fluorophenoxy and hydroxy-dimethoxyphenyl groups through various organic reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound has potential medicinal applications, particularly in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- Allylamine
- 4-Fluorophenylboronic acid
Comparison
Compared to similar compounds, (5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one stands out due to its unique combination of functional groups and structural complexity
Properties
CAS No. |
127882-81-9 |
---|---|
Molecular Formula |
C27H23FO8 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H23FO8/c1-31-21-7-13(8-22(32-2)25(21)29)23-16-9-19-20(35-12-34-19)10-17(16)26(18-11-33-27(30)24(18)23)36-15-5-3-14(28)4-6-15/h3-10,18,23-24,26,29H,11-12H2,1-2H3/t18-,23+,24-,26+/m0/s1 |
InChI Key |
UMMMPHSPVYALOO-DLTDCEFJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)OC6=CC=C(C=C6)F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6=CC=C(C=C6)F |
Origin of Product |
United States |
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